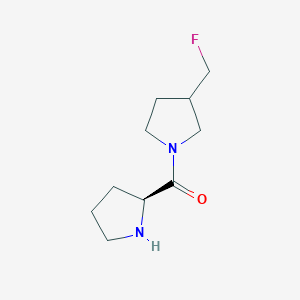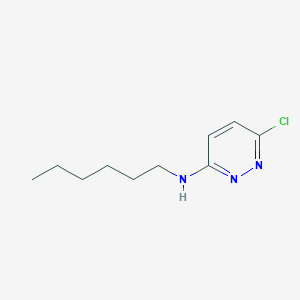
6-chloro-N-hexylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-hexylpyridazin-3-amine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of a chlorine atom at the 6th position and a hexyl group attached to the nitrogen atom at the 3rd position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-hexylpyridazin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-aminopyridazine.
Chlorination: The 3-aminopyridazine undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 6th position, forming 6-chloro-3-aminopyridazine.
Alkylation: The 6-chloro-3-aminopyridazine is then subjected to alkylation with hexyl bromide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-hexylpyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, sodium ethoxide, or primary amines in the presence of a solvent such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of oxidized pyridazine derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
6-chloro-N-hexylpyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-hexylpyridazin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-N-cyclohexylpyridazin-3-amine
- 3-amino-6-chloropyridazine
- 6-chloro-N-ethylpyridazin-3-amine
Uniqueness
6-chloro-N-hexylpyridazin-3-amine is unique due to the presence of a hexyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H16ClN3 |
|---|---|
Peso molecular |
213.71 g/mol |
Nombre IUPAC |
6-chloro-N-hexylpyridazin-3-amine |
InChI |
InChI=1S/C10H16ClN3/c1-2-3-4-5-8-12-10-7-6-9(11)13-14-10/h6-7H,2-5,8H2,1H3,(H,12,14) |
Clave InChI |
UTXWFSUWGPIEKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=NN=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
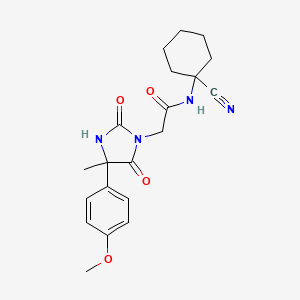
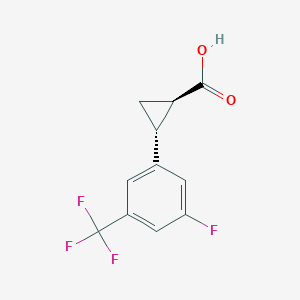
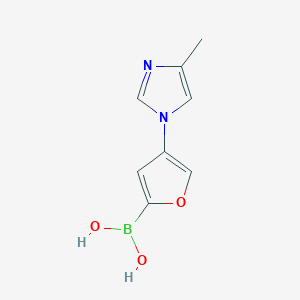
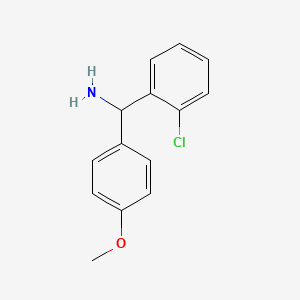

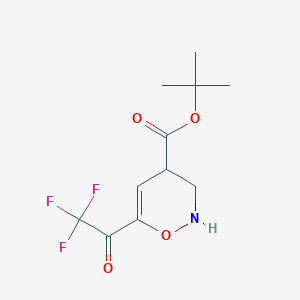
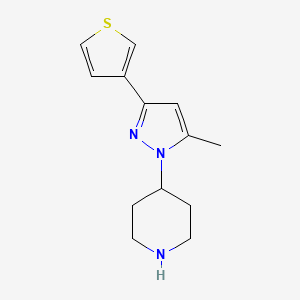
![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)
